Product packaging for 7-Fluoro-1-azaspiro[3.5]nonane(Cat. No.:)

7-Fluoro-1-azaspiro[3.5]nonane

Cat. No.: B14907295
M. Wt: 143.20 g/mol
InChI Key: RJOZIXDNNCLHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoro-1-azaspiro[3.5]nonane is a valuable spirocyclic building block in pharmaceutical research and organic synthesis. Its unique structure, featuring a fluorine atom on a spiro[3.5]nonane scaffold, is of significant interest for designing novel bioactive molecules. Spirocyclic scaffolds like the azaspiro[3.5]nonane framework are increasingly exploited in drug discovery to explore three-dimensional chemical space and improve the physicochemical properties of drug candidates . These structures are often incorporated to modulate properties such as solubility, metabolic stability, and conformational freedom in lead optimization programs . The introduction of fluorine is a common strategy to influence a molecule's polarity, metabolic stability, and membrane permeability. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14FN B14907295 7-Fluoro-1-azaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

7-fluoro-1-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-6-10-8/h7,10H,1-6H2

InChI Key

RJOZIXDNNCLHFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CCN2

Origin of Product

United States

Synthetic Strategies for 7 Fluoro 1 Azaspiro 3.5 Nonane and Analogous Fluorinated Azaspiro 3.5 Nonanes

Retrosynthetic Analysis of the 7-Fluoro-1-azaspiro[3.5]nonane Skeleton

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The core challenge lies in the stereocontrolled introduction of the fluorine atom onto the piperidine (B6355638) ring of the spirocyclic system. Two primary strategic approaches can be envisioned: late-stage fluorination of a pre-formed azaspiro[3.5]nonane core or construction of the spirocycle from a fluorine-containing building block.

Scheme 1: General Retrosynthetic Approaches to this compound

Generated code

Approach A (Late-stage Fluorination): This approach involves the initial synthesis of a suitable 1-azaspiro[3.5]nonane precursor, such as a 7-hydroxy or 7-keto derivative, followed by a fluorination reaction. This strategy benefits from the potential to synthesize a common precursor that can be diversified.

Approach B (Cyclization with Pre-installed Fluorine): This strategy relies on the synthesis of a fluorinated acyclic or piperidine-based precursor that can undergo intramolecular cyclization to form the spirocyclic core. This method offers the advantage of introducing the fluorine atom at an earlier, potentially more controlled, stage.

Approach C ([m+n] Cycloaddition): This approach involves the reaction of a cyclobutane-containing component with a fluorinated piperidine synthon, or vice versa, in a cycloaddition reaction to construct the spirocyclic system.

Direct Fluorination Methodologies for Azaspiro[3.5]nonanes

The direct fluorination of a pre-formed 1-azaspiro[3.5]nonane skeleton, particularly from a 7-hydroxy or 7-keto precursor, represents a convergent and appealing strategy. A variety of modern fluorinating reagents could be employed for this transformation.

Deoxofluorination of a 7-Hydroxy-1-azaspiro[3.5]nonane Precursor:

A plausible route begins with the synthesis of N-protected 7-hydroxy-1-azaspiro[3.5]nonane. This intermediate could then be subjected to deoxofluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor®) are commonly used for this purpose.

Table 1: Potential Deoxofluorination Reactions

EntryFluorinating ReagentSolventTemperature (°C)Plausible Outcome
1DASTCH₂Cl₂-78 to rtFormation of this compound with potential for elimination side products.
2Deoxo-Fluor®THF-78 to rtSimilar to DAST, potentially with a better safety profile.
3XtalFluor-E®CH₂Cl₂-78 to rtMay offer improved yields and reduced side reactions.

Electrophilic Fluorination of a 7-Keto-1-azaspiro[3.5]nonane Enolate:

Alternatively, an N-protected 7-keto-1-azaspiro[3.5]nonane could be synthesized. Subsequent treatment with a strong base to form the corresponding enolate, followed by trapping with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, could yield the desired product. The regioselectivity of this reaction would need to be carefully controlled.

Construction of the Azaspiro[3.5]nonane Core with Pre-installed Fluorine

Building the spirocyclic system with the fluorine atom already in place offers the advantage of avoiding potentially harsh late-stage fluorination conditions and allows for greater control over stereochemistry.

Cycloaddition Reactions in Spirocycle Formation

A [3+2] cycloaddition strategy could be envisioned for the construction of the azaspiro[3.5]nonane skeleton. For instance, an intramolecular 1,3-dipolar cycloaddition of a nitrone tethered to a cyclobutane (B1203170) ring could be a viable approach nih.govbeilstein-journals.orgbeilstein-archives.org. A fluorinated alkene component would be required to introduce the fluorine atom.

A plausible, though not directly reported, strategy could involve the reaction of a cyclobutylidene-containing dipolarophile with a fluorinated nitrile oxide or a similar 1,3-dipole. The subsequent reduction of the resulting heterocyclic intermediate would lead to the desired fluorinated spirocycle.

Ring Expansion and Contraction Strategies

Ring expansion of a smaller spirocyclic precursor or contraction of a larger one could also be a potential route. For example, a Tiffeneau-Demjanov-type ring expansion of a fluorinated 1-aza-spiro[3.4]octane derivative bearing a hydroxymethyl group on the cyclobutane ring could be explored. The feasibility of such a strategy would heavily depend on the synthesis of the requisite fluorinated starting material. A patent describes a ring-enlargement reaction in the synthesis of a 1-carbonyl-7-diazaspiro[3.5]nonane derivative, suggesting the general applicability of such transformations in this system google.com.

Intramolecular Cyclization Approaches

Intramolecular cyclization of a suitably functionalized acyclic precursor containing a fluorine atom is a powerful strategy for the synthesis of heterocyclic compounds. For the synthesis of this compound, a precursor containing a fluorinated piperidine ring and a tethered cyclobutane-forming moiety could be designed.

One hypothetical approach could involve the alkylation of a protected 3-fluoropiperidine-4-one with a 1,3-dihalopropane derivative, followed by an intramolecular cyclization to form the cyclobutane ring. The success of this approach would hinge on the regioselectivity of the alkylation and the efficiency of the ring closure. A related patent describes an intramolecular cyclization to form a 1,7-diazaspiro[3.5]nonane system, indicating the viability of such cyclizations google.com.

Stereoselective and Asymmetric Synthesis of Fluoroazaspiro[3.5]nonanes

The introduction of a fluorine atom at the 7-position of 1-azaspiro[3.5]nonane creates a stereocenter. Therefore, controlling the stereochemistry of this center is a crucial aspect of the synthesis.

Substrate-Controlled Diastereoselective Fluorination:

In the case of direct fluorination of a 7-hydroxy-1-azaspiro[3.5]nonane precursor, the inherent steric bias of the rigid spirocyclic system could direct the incoming fluoride (B91410) nucleophile to one face of the molecule, leading to a diastereoselective outcome. The directing effect of the nitrogen protecting group would also play a significant role.

Chiral Auxiliary-Mediated Asymmetric Synthesis:

An asymmetric synthesis could be achieved by employing a chiral auxiliary. For instance, a chiral protecting group on the nitrogen atom could influence the facial selectivity of a reduction of a 7-keto precursor or the approach of a fluorinating agent.

Organocatalytic Asymmetric Fluorination:

Recent advances in organocatalysis have enabled the asymmetric fluorination of various substrates. An organocatalytic approach could involve the asymmetric fluorination of an enamine derived from an N-protected 7-keto-1-azaspiro[3.5]nonane. Cinchona alkaloid-based catalysts have been successfully used for similar transformations nih.gov.

Table 2: Potential Asymmetric Fluorination Approaches

ApproachCatalyst/AuxiliarySubstratePlausible Outcome
Chiral AuxiliaryEvans' oxazolidinoneN-acylated 7-keto-1-azaspiro[3.5]nonaneDiastereoselective enolate formation and subsequent fluorination.
OrganocatalysisChiral primary amine (e.g., from cinchona alkaloids)N-protected 7-keto-1-azaspiro[3.5]nonaneFormation of a chiral enamine followed by enantioselective fluorination with an electrophilic fluorine source.
Asymmetric HydrogenationChiral metal catalyst (e.g., Rh or Ru-based)Fluorinated 1-azaspiro[3.5]nonene precursorEnantioselective reduction of the double bond to set the stereocenter.

Protecting Group Strategies in this compound Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule. organic-chemistry.orgwikipedia.org In the context of synthesizing fluorinated azaspiro[3.5]nonanes, the secondary amine within the piperidine ring is the primary site requiring protection. This protection is crucial to control its nucleophilicity and basicity during various synthetic steps. organic-chemistry.orgnih.gov

The selection of an appropriate protecting group is governed by several factors, including its stability to the reaction conditions of subsequent steps and the ease and selectivity of its removal (deprotection) to unveil the free amine in the final stages of the synthesis. organic-chemistry.orgwikipedia.org For the synthesis of this compound and its analogs, carbamate-based protecting groups are predominantly employed due to their reliability and well-documented protocols for both introduction and removal.

The Role of the Boc Group

The most common protecting group utilized in the synthesis of related fluorinated piperidines and other azaspirocyclic structures is the tert-Butoxycarbonyl (Boc) group. total-synthesis.comresearchgate.net The Boc group is introduced by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This transformation converts the nucleophilic amine into a less reactive carbamate, which is stable under a wide range of non-acidic reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. total-synthesis.comorganic-chemistry.org

The utility of the Boc group is particularly evident in synthetic routes that may involve organometallic reagents or other strong bases that would otherwise deprotonate or react with the N-H of the unprotected piperidine ring. The deprotection of the Boc group is typically achieved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. total-synthesis.comjgtps.com This acidic cleavage results in the formation of the amine salt, which can then be neutralized to yield the free amine. The volatile byproducts of this deprotection, isobutylene (B52900) and carbon dioxide, are easily removed, simplifying the purification of the final product. total-synthesis.com

The prevalence of Boc-protected intermediates is highlighted by the commercial availability of related building blocks, such as (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate and 7-Boc-2-oxa-7-azaspiro[3.5]nonane. vwr.com These examples underscore the industry-standard practice of employing the Boc group in the synthesis of complex azaspirocyclic systems.

Other Potential Protecting Groups

While the Boc group is highly favored, other protecting groups for amines are also utilized in the synthesis of fluorinated piperidines and could be applied to this compound. These offer different stability profiles and deprotection conditions, which can be advantageous in specific synthetic sequences.

Protecting GroupAbbreviationCommon Reagent for ProtectionCommon Deprotection ConditionsKey Characteristics
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Mild acid (e.g., TFA, HCl)Stable to bases, nucleophiles, and hydrogenation; easily removed. total-synthesis.comorganic-chemistry.org
BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc. total-synthesis.comacs.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild base (e.g., piperidine)Stable to acidic conditions; orthogonal to Boc and Cbz. total-synthesis.comacs.org

The Benzyloxycarbonyl (Cbz) group is another viable option. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation, which cleaves the benzyl C-O bond. acs.org This provides an orthogonal strategy to the acid-labile Boc group, allowing for selective deprotection if multiple protected amines are present in a molecule. total-synthesis.com

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is also a possibility, particularly in strategies requiring deprotection under mild basic conditions, often using a solution of piperidine. acs.org Its sensitivity to base makes it orthogonal to both Boc and Cbz groups, offering further flexibility in complex synthetic designs. total-synthesis.com

The strategic selection from these protecting groups allows chemists to navigate complex synthetic pathways, ensuring that the integrity of the azaspiro[3.5]nonane core is maintained while other functionalities are introduced or modified. For a molecule like this compound, the choice of protecting group would be dictated by the specific reagents and conditions used in the fluorination step and any subsequent modifications.

Advanced Chemical Transformations and Derivatization of 7 Fluoro 1 Azaspiro 3.5 Nonane

Functional Group Interconversions on the Azaspiro[3.5]nonane Framework

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a molecule's properties without altering its core structure. ciac.jl.cn For 7-Fluoro-1-azaspiro[3.5]nonane, FGIs primarily involve transformations of substituents that might be introduced on the nitrogen atom or, hypothetically, derivatization of other positions on the carbocyclic ring, should they be present.

While the parent compound features only the secondary amine and the fluoro group, derivatives bearing other functionalities could undergo a range of interconversions. For instance, a hydroxyl group could be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution. libretexts.org Similarly, a carbonyl group could be reduced to an alcohol or converted to an amine via reductive amination. The stability of the C-F bond under many standard FGI conditions allows for selective manipulation of other parts of the molecule.

Nucleophilic and Electrophilic Reactivity of the Fluoroazaspiro[3.5]nonane System

The reactivity of this compound is dominated by the nucleophilic character of the secondary amine and the electronic influence of the fluorine atom on the spirocyclic framework.

Reactions Involving the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. byjus.com These reactions are crucial for the diversification of the this compound scaffold.

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. wikipedia.orggeeksforgeeks.org Ruthenium and iridium complexes have been shown to catalyze the N-alkylation of cyclic amines with alcohols, offering an environmentally benign alternative to traditional methods. acs.orgrsc.org

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding N-amides. researchgate.netnih.gov This transformation is often employed to introduce a wide range of functional groups and to modulate the basicity and electronic properties of the nitrogen atom. libretexts.org UV light has also been utilized to induce N-acylation of amines with α-diketones. organic-chemistry.org

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is significant in medicinal chemistry, as the sulfonamide moiety is a common pharmacophore. libretexts.org

Table 1: Representative Reactions of the Nitrogen Heteroatom

Reaction Type Electrophile Reagents and Conditions Product Type
N-Alkylation Alkyl Halide (R-X) Base (e.g., K2CO3), Solvent (e.g., CH3CN) Tertiary Amine
N-Acylation Acyl Chloride (RCOCl) Base (e.g., Et3N), Solvent (e.g., CH2Cl2) N-Amide
N-Sulfonylation Sulfonyl Chloride (RSO2Cl) Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) N-Sulfonamide
Reductive Amination Aldehyde (RCHO) Reducing Agent (e.g., NaBH(OAc)3), Solvent (e.g., CH2Cl2) Tertiary Amine

Transformations at Fluorinated Carbons

The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations at the fluorinated carbon challenging. digitellinc.com However, under specific conditions, the fluorine atom can be displaced or the C-F bond can be activated.

Nucleophilic Substitution: While generally unreactive towards nucleophilic substitution, intramolecular SN2 reactions of alkyl fluorides have been shown to be feasible, particularly when forming 5- or 6-membered rings. cas.cn For this compound, this would require the introduction of a nucleophilic group at an appropriate position on the molecule to facilitate an intramolecular cyclization. The reactivity in nucleophilic aromatic substitution is higher for fluoroarenes compared to other haloarenes due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. stackexchange.com While not an aromatic system, the strong inductive effect of fluorine in this compound influences the reactivity of the ring.

C-F Bond Activation: Recent advances in catalysis have enabled the activation of C(sp³)–F bonds. nih.govrsc.org Transition-metal complexes, particularly those of palladium and nickel, can mediate the cleavage of C-F bonds, allowing for subsequent functionalization. nih.gov Lewis acids have also been shown to promote the activation of C(sp³)–F bonds. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Peripheral Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto a molecular scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a versatile method for forming C-C bonds. youtube.com While typically applied to aryl or vinyl halides, recent developments have shown the feasibility of using alkyl fluorides as coupling partners. nih.govresearchgate.net In the context of a suitable derivative of this compound (e.g., a bromo-substituted analog), Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl groups. chemistryviews.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds, coupling amines with aryl or vinyl halides. wikipedia.orgcapes.gov.br This reaction would be highly relevant for synthesizing derivatives of this compound where an aryl group is attached to the nitrogen atom. acs.org

Table 2: Potential Transition Metal-Catalyzed Couplings for Derivatization

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Organoboron reagent + Organic Halide Pd catalyst (e.g., Pd(PPh3)4), Base C-C
Buchwald-Hartwig Amine + Organic Halide Pd catalyst with phosphine (B1218219) ligand, Base C-N
Sonogashira Terminal alkyne + Organic Halide Pd catalyst, Cu(I) co-catalyst, Base C-C (alkyne)
Heck Alkene + Organic Halide Pd catalyst, Base C-C (alkene)

Formation of Polycyclic and Oligomeric Derivatives

The spirocyclic nature of this compound provides a unique three-dimensional scaffold that can serve as a starting point for the synthesis of more complex polycyclic systems. nih.govmtroyal.ca

Intramolecular Cyclization Reactions: By introducing appropriate functional groups onto the this compound core, intramolecular cyclizations can be triggered to form fused or bridged ring systems. For example, an N-acyl iminium ion intermediate, generated from an N-acylated derivative, could undergo an intramolecular Diels-Alder reaction to construct a new ring. thieme-connect.com

Ring-Closing Metathesis (RCM): If two alkenyl substituents are introduced onto the scaffold, RCM can be employed to form a new ring.

Pictet-Spengler and Bischler-Napieralski Reactions: These classic reactions for the synthesis of isoquinoline (B145761) and dihydroisoquinoline derivatives could potentially be adapted for the formation of polycyclic systems incorporating the this compound motif, provided a suitable aromatic group is present on a substituent.

The synthesis of oligomeric structures could be envisioned through iterative coupling reactions, linking multiple this compound units together. For example, a derivative bearing both a nucleophilic and an electrophilic handle could undergo polymerization.

Computational and Theoretical Investigations of 7 Fluoro 1 Azaspiro 3.5 Nonane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Fluoro-1-azaspiro[3.5]nonane, these calculations would provide insights into its electronic makeup and energetic stability.

Molecular Orbitals and Charge Distribution Analysis

The introduction of a highly electronegative fluorine atom to the 1-azaspiro[3.5]nonane scaffold would significantly influence its electronic properties. A molecular orbital (MO) analysis, typically performed using methods like Density Functional Theory (DFT), would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is where the outermost electrons reside and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy empty orbital and relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. For this compound, the fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound.

Charge Distribution: A charge distribution analysis, often visualized through electrostatic potential (ESP) maps, would quantify the partial charges on each atom. The fluorine atom would exhibit a significant negative partial charge, while the adjacent carbon and the nitrogen atom in the piperidine (B6355638) ring would also have their charge densities altered. This distribution is crucial for predicting non-covalent interactions with biological targets.

Reactivity Indices and Prediction of Reaction Pathways

From the electronic structure calculations, various reactivity indices could be derived to predict how this compound might behave in chemical reactions.

Fukui Functions: These indices would identify the most likely sites for nucleophilic, electrophilic, and radical attack. It is hypothesized that the region around the electronegative fluorine would be less susceptible to electrophilic attack.

Reaction Pathways: Computational modeling could predict the transition states and activation energies for potential reactions, such as N-alkylation or N-acylation at the piperidine nitrogen. This information is valuable for synthetic chemists looking to incorporate this scaffold into larger molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in a biological context.

Preferred Conformations and Energy Minima

The 1-azaspiro[3.5]nonane system consists of a cyclobutane (B1203170) ring fused to a piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The introduction of a fluorine atom could influence the preference for axial versus equatorial positioning in the most stable conformer.

Conformational Search: A systematic computational search would identify all low-energy conformations. It is expected that the chair conformation of the piperidine ring would be the most stable. The fluorine atom's preferred orientation (axial vs. equatorial on the cyclobutane ring, if applicable, or on the piperidine ring depending on its precise location which is ambiguous in the name "7-Fluoro") would be determined by calculating the relative energies of each conformer.

Energy Minima: The output would be a potential energy surface, with the global minimum representing the most populated conformation at equilibrium.

Ring Strain and Stability Assessments

Spirocyclic compounds inherently possess ring strain due to the fusion of two rings at a single carbon atom. The cyclobutane portion of this compound contributes significant angle and torsional strain. nih.govnih.gov

In Silico Approaches for Scaffold Optimization and Design

The 7-azaspiro[3.5]nonane scaffold is of interest in drug discovery. nih.gov In silico (computer-based) methods would be used to explore how the 7-fluoro derivative could be optimized for interaction with a specific biological target, such as a G-protein coupled receptor or an enzyme. nih.govgoogle.com

Scaffold Hopping and Decoration: If this scaffold were a hit in a drug discovery screening, computational chemists would use the core structure of this compound as a starting point. They would virtually "decorate" it by adding different functional groups at various positions to predict which modifications would enhance binding affinity and other desirable drug-like properties. The fluorine atom itself is often used to block metabolic sites or modulate pKa and binding interactions.

Pharmacophore Modeling: A model could be built based on the key electronic and steric features of this compound that are essential for its hypothetical biological activity. This pharmacophore model could then be used to search large virtual libraries for other diverse molecules that might have similar activity.

Virtual Screening and Ligand-Based Design Principles

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be broadly categorized into structure-based and ligand-based approaches. Given the specific nature of this compound, both approaches offer valuable insights.

Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. These methods use a set of known active ligands to build a model that predicts the activity of new, untested compounds.

In a virtual screening campaign, the this compound scaffold could be used as a query to search for similar compounds in large databases. The unique three-dimensional shape of the spirocyclic core provides a rigid framework that can orient functional groups in specific vectors, a desirable trait for achieving high binding affinity and selectivity. nih.govtandfonline.com

To illustrate how virtual screening data might be presented, the following hypothetical table shows the results of a screen for compounds similar to this compound against a hypothetical kinase target.

Table 1: Hypothetical Virtual Screening Results for Kinase Inhibitors

Compound ID Structure Docking Score (kcal/mol) Predicted IC₅₀ (µM)
Lead-001 This compound derivative -9.5 0.5
Lead-002 1-Azaspiro[3.5]nonane (unfluorinated) -7.2 5.2
Lead-003 Fluorinated piperidine derivative -8.1 1.8

Quantitative Structure-Property Relationships (QSPR) in Fluoroazaspiro[3.5]nonanes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. These models establish a correlation between calculated molecular descriptors and an experimentally measured property. For fluoroazaspiro[3.5]nonanes, QSPR studies can be invaluable for predicting properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

The development of a QSPR model for this class of compounds would involve several key steps:

Data Set Assembly: A series of fluoroazaspiro[3.5]nonane derivatives with measured property data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. acs.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The presence of the fluorine atom would be a critical determinant in the QSPR models for fluoroazaspiro[3.5]nonanes. Descriptors related to electronegativity, polar surface area, and specific quantum chemical parameters would likely play a significant role. The unique conformational constraints imposed by the spirocyclic system would also need to be captured by appropriate three-dimensional descriptors. chim.it

A hypothetical QSPR model for predicting the lipophilicity (logP) of a series of fluoroazaspiro[3.5]nonane derivatives is presented below.

Table 2: Hypothetical QSPR Model for Lipophilicity (logP) of Fluoroazaspiro[3.5]nonane Derivatives

Derivative Experimental logP Predicted logP Key Descriptor 1 (e.g., Polar Surface Area) Key Descriptor 2 (e.g., Molecular Weight)
Compound A 2.1 2.05 35.5 157.2
Compound B 2.5 2.48 32.1 171.2
Compound C 1.8 1.82 40.2 143.2

In such a model, the predictive power would rely on the careful selection of descriptors that accurately represent the structural features influencing the property. For fluorinated compounds, descriptors that account for the electronic effects of fluorine are particularly important. mdpi.com

Role of 7 Fluoro 1 Azaspiro 3.5 Nonane in the Construction of Complex Molecular Scaffolds for Research Applications

Utilization as a Building Block in Complex Organic Synthesis

The rigid framework of the 1-azaspiro[3.5]nonane system, enhanced by the presence of a fluorine atom, makes 7-Fluoro-1-azaspiro[3.5]nonane a desirable building block for the synthesis of intricate molecular structures. The fluorine atom can significantly influence the physicochemical properties of the resulting molecules, such as basicity, lipophilicity, and metabolic stability. nih.gov Synthetic chemists leverage these attributes to fine-tune the characteristics of target compounds.

The synthesis of derivatives of the parent 7-azaspiro[3.5]nonane scaffold has been explored, providing pathways that can be adapted for its fluorinated counterpart. For instance, the synthesis of 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylic acid has been achieved through the reaction of benzyl (B1604629) 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc-copper couple. chemicalbook.com This highlights a potential route for constructing the spirocyclic core, which could be subsequently fluorinated or built from fluorinated precursors.

The presence of the secondary amine in this compound provides a reactive handle for a variety of chemical transformations. It can readily undergo N-alkylation, N-arylation, acylation, and sulfonylation reactions, allowing for its incorporation into a wide range of larger, more complex molecules. This versatility is crucial for creating novel chemical entities with potential biological activity.

Integration into Diverse Chemical Libraries for Screening Purposes

Chemical libraries composed of diverse and structurally unique molecules are essential for high-throughput screening (HTS) campaigns aimed at identifying new drug leads. The inclusion of spirocyclic scaffolds, particularly those with fluorine, is highly advantageous for enriching the structural diversity and three-dimensional character of these libraries. epa.gov The rigid nature of the spirocycle helps to explore novel regions of chemical space, moving away from the "flatland" of predominantly aromatic compounds. epa.gov

While specific library collections containing this compound are not extensively documented in public literature, the rationale for its inclusion is strong. Fluorine-NMR-based screening techniques have gained prominence due to the favorable properties of the ¹⁹F nucleus, such as its high sensitivity and the wide chemical shift range, which minimizes signal overlap. The incorporation of fluorinated fragments like this compound into screening libraries can, therefore, facilitate more efficient and informative screening processes.

The modular synthesis of spirocyclic structures, as demonstrated in the automated continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines, provides a blueprint for the efficient generation of libraries based on the this compound scaffold. nih.gov Such automated methods can accelerate the production of a multitude of derivatives for biological evaluation.

Precursor in Medicinal Chemistry Research for Scaffold Development

The 1-azaspiro[3.5]nonane scaffold is a recognized pharmacophore found in a number of biologically active compounds. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile, including metabolic stability, binding affinity, and membrane permeability. nih.gov Consequently, this compound serves as a key precursor for the development of novel therapeutic agents.

Derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. This underscores the potential of this spirocyclic system in metabolic disease research. The synthesis of various analogs allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Furthermore, the strategic placement of fluorine can block sites of metabolic oxidation, a common issue with piperidine-containing structures. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability. The development of novel azaspirocycles is considered significant for drug discovery and design. acs.org

Application in Methodological Development for Fluorinated Heterocycles

The synthesis of fluorinated heterocyclic compounds presents unique challenges and is an active area of research in organic chemistry. nih.gov The development of new synthetic methods often relies on the availability of versatile fluorinated building blocks. This compound and its precursors can be instrumental in the development and optimization of novel fluorination and cyclization strategies.

The synthesis of fluorinated amines is a topic of significant interest, with various methods being developed to introduce fluorine into amine-containing molecules. nih.gov Research into fluorocyclization reactions, where a fluorine atom is incorporated during the formation of a heterocyclic ring, is particularly relevant. nih.gov These methods can provide efficient access to complex fluorinated scaffolds with high levels of stereocontrol.

The development of new N-F fluorinating agents is also an important area of research. beilstein-journals.org While direct fluorination of the parent 1-azaspiro[3.5]nonane is a possibility, the use of milder and more selective fluorinating reagents is often preferred. The synthesis and reactivity of compounds like this compound can provide valuable insights into the behavior of fluorinated amines and contribute to the broader understanding of organofluorine chemistry.

Emerging Research Directions and Challenges in 7 Fluoro 1 Azaspiro 3.5 Nonane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated spiro-heterocycles presents a significant challenge due to the need for precise control over regioselectivity and stereoselectivity. escholarship.org Traditional methods for the synthesis of azaspirocycles often involve multi-step sequences that may not be amenable to the introduction of a fluorine atom at a specific position. nih.gov

Current and Prospective Synthetic Strategies:

Novel synthetic routes for 7-Fluoro-1-azaspiro[3.5]nonane could be envisioned starting from readily available precursors. One potential strategy involves the fluorination of a pre-formed 1-azaspiro[3.5]nonane core. Late-stage fluorination is a highly sought-after transformation in drug discovery, and methods employing electrophilic fluorinating agents such as Selectfluor® could be explored. acs.org However, controlling the regioselectivity of such a reaction on the piperidine (B6355638) ring would be a primary challenge.

Alternatively, a convergent approach could be employed, where a fluorine-containing building block is incorporated early in the synthetic sequence. For example, the cyclization of a fluorinated piperidine derivative with a suitable cyclobutane (B1203170) precursor could provide the desired spirocyclic framework.

Sustainable Synthesis Considerations:

The development of sustainable synthetic methods is a key focus in modern chemistry. nih.gov For the synthesis of this compound, this would involve minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy. Biocatalysis, for instance, could offer a green alternative for specific transformations, potentially enabling enantioselective fluorination or cyclization steps. nih.gov The use of flow chemistry could also provide a safer and more efficient means of handling potentially hazardous fluorinating agents.

Data Table: Potential Synthetic Approaches for this compound

Synthetic Strategy Key Transformation Potential Advantages Anticipated Challenges
Late-Stage FluorinationElectrophilic fluorination of 1-azaspiro[3.5]nonaneDirect introduction of fluorinePoor regioselectivity, potential for over-fluorination
Convergent SynthesisCyclization of a fluorinated piperidine precursorBetter control of regioselectivityAvailability of fluorinated starting materials
Catalytic MethodsTransition-metal catalyzed fluorinationPotential for high efficiency and selectivityCatalyst development, harsh reaction conditions
BiocatalysisEnzymatic fluorination or cyclizationHigh enantioselectivity, mild conditionsLimited enzyme scope, substrate specificity

Exploration of Unconventional Reactivity Patterns

The introduction of a fluorine atom into the 7-position of the 1-azaspiro[3.5]nonane scaffold is expected to significantly influence its reactivity. The strong electron-withdrawing nature of fluorine can alter the pKa of the nitrogen atom and influence the nucleophilicity and basicity of the molecule.

Fluorine-Induced Reactivity:

Computational studies on simple fluorinated amines have shown that fluorine substitution can have a profound effect on the rates and regioselectivity of reactions. researchgate.net In the case of this compound, the fluorine atom could potentially activate adjacent C-H bonds towards functionalization. Furthermore, the conformational rigidity of the spirocyclic system, combined with the electronic effects of fluorine, might lead to unexpected reactivity in reactions such as N-alkylation, acylation, or participation in transition-metal catalyzed cross-coupling reactions.

Exploration of its reactivity with various electrophiles and in different reaction conditions could unveil novel transformations and provide access to a wider range of functionalized derivatives for biological screening.

Advanced Spectroscopic Characterization Techniques

The unambiguous characterization of this compound would rely on a combination of advanced spectroscopic techniques.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for structural elucidation.

¹⁹F NMR: This technique is particularly powerful for fluorinated compounds, offering a wide chemical shift range and high sensitivity. The ¹⁹F NMR spectrum would provide a direct signature of the fluorine environment and could be used to monitor reactions and assess purity. rsc.orgrsc.org Two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR, would be crucial for establishing the connectivity between the fluorine atom and the rest of the molecule. nih.gov

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecule. diva-portal.orgmdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could provide further structural insights, particularly regarding the stability of the fluorinated spirocyclic core.

Data Table: Anticipated Spectroscopic Data for this compound

Technique Expected Information Key Parameters to Observe
¹H NMRProton environment and couplingChemical shifts of protons adjacent to fluorine and nitrogen, J-coupling constants (JHF)
¹³C NMRCarbon skeletonChemical shifts of carbons bonded to fluorine and nitrogen, J-coupling constants (JCF)
¹⁹F NMRFluorine environmentChemical shift, multiplicity (coupling to adjacent protons)
HRMSElemental compositionAccurate mass measurement to confirm the molecular formula C₈H₁₄FN
MS/MSFragmentation patternCharacteristic fragmentation of the spirocyclic ring and loss of HF

Future Prospects in Chemical Probe and Tool Development

The unique structural and electronic properties of this compound make it an intriguing candidate for development as a chemical probe or molecular tool.

Applications in PET Imaging:

The incorporation of the positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov If a synthetic route to [¹⁸F]this compound can be developed, this radiotracer could be used to study the in vivo distribution and pharmacokinetics of molecules containing this scaffold. Furthermore, derivatives of this compound could be designed to target specific receptors or enzymes, enabling their visualization and quantification in living organisms.

Fragment-Based Drug Discovery:

The rigid spirocyclic core of this compound makes it an attractive fragment for use in fragment-based drug discovery (FBDD). The fluorine atom can serve as a sensitive NMR probe for monitoring binding to biological targets. researchgate.net By screening a library of fragments that includes this fluorinated spirocycle, researchers could identify initial hits that can be elaborated into more potent and selective drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.